molecular formula C15H23NO4 B6222813 3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2770359-83-4

3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No. B6222813
CAS RN: 2770359-83-4
M. Wt: 281.3
InChI Key:
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Description

3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a useful research compound. Its molecular formula is C15H23NO4 and its molecular weight is 281.3. The purity is usually 95.
BenchChem offers high-quality 3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methyl)bicyclo[1.1.1]pentane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methyl)bicyclo[1.1.1]pentane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methyl)bicyclo[1.1.1]pentane-1-carboxylic acid' involves the protection of the azetidine group, followed by the alkylation of the protected azetidine with bicyclo[1.1.1]pentane-1-carboxylic acid. The protecting group is then removed to yield the final product.", "Starting Materials": [ "Bicyclo[1.1.1]pentane-1-carboxylic acid", "Azetidine", "tert-Butyl chloroformate", "Triethylamine", "Sodium bicarbonate", "Methanol", "Dichloromethane", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Protection of Azetidine", "Azetidine is treated with tert-butyl chloroformate and triethylamine in dichloromethane to yield the tert-butoxycarbonyl (Boc) protected azetidine.", "Step 2: Alkylation of Protected Azetidine", "The Boc-protected azetidine is then reacted with bicyclo[1.1.1]pentane-1-carboxylic acid in the presence of triethylamine and sodium bicarbonate in methanol to yield the desired product.", "Step 3: Deprotection of Azetidine", "The Boc protecting group is removed by treatment with hydrochloric acid in diethyl ether and the resulting mixture is washed with sodium bicarbonate and water.", "Step 4: Isolation and Purification", "The crude product is isolated by filtration and purified by recrystallization from a suitable solvent." ] }

CAS RN

2770359-83-4

Product Name

3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Molecular Formula

C15H23NO4

Molecular Weight

281.3

Purity

95

Origin of Product

United States

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